1,9-Dioxaspiro[5.5]undecan-4-ol
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Overview
Description
1,9-Dioxaspiro[5.5]undecan-4-ol is a chemical compound with the CAS Number: 1341961-33-8 . It has a molecular weight of 172.22 and its IUPAC name is this compound . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8,10H,1-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
As mentioned earlier, this compound is an oil with a molecular weight of 172.22 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Applications
1,9-Dioxaspiro[5.5]undecan-4-ol, due to its unique chemical structure, finds application in the development of new pharmacological agents. Its spirocyclic nature can potentially influence the pharmacokinetics and pharmacodynamics of the compounds it's incorporated into. For instance, spiro compounds often exhibit enhanced membrane permeability and metabolic stability, making them valuable scaffolds in drug discovery and development. The compound's application in pharmaceuticals extends to the synthesis of novel chemotherapeutic agents, where it may enhance the efficacy and reduce the toxicity of cancer treatments (Levi et al., 2001).
Agricultural Applications
In agriculture, derivatives of this compound could serve as precursors to agrochemicals such as herbicides and pesticides. Their structural complexity allows for the creation of substances that are specifically targeted and environmentally friendly. For instance, research on similar compounds has led to the development of herbicides that are selective and degrade rapidly in the environment, minimizing their ecological footprint (Zuanazzi et al., 2020).
Environmental Applications
The compound's potential for environmental applications lies in its ability to serve as a biodegradable polymer or as a part of environmentally friendly materials. Its structural features could be harnessed to develop materials with specific degradation profiles, suitable for reducing pollution and enhancing waste management strategies. Moreover, derivatives of this compound might find application in the remediation of polluted sites, especially in processes involving the degradation of harmful organic compounds (Kovaláková et al., 2020).
Biotechnological Applications
In biotechnology, this compound could be involved in the synthesis of high-value chemicals through biocatalytic processes. The compound might act as a substrate or intermediate in enzymatic reactions, leading to the production of pharmaceuticals, fragrances, or other specialty chemicals. Its unique structure could facilitate the development of novel enzymatic pathways, enhancing the efficiency and selectivity of biocatalytic processes (Couto & Herrera, 2006).
Properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h8,10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNUVLZINIDTRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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